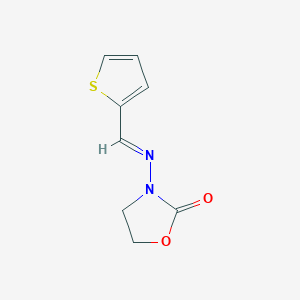
Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate is a chemical compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . This compound features a nonanoate ester linked to a 3-phenyl-4,5-dihydroisoxazole moiety, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate, typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For instance, a common synthetic route involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form the desired isoxazole scaffold .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted synthesis can produce isoxazole-linked glycol-conjugates in good yield within 15-20 minutes at 110°C .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for base-catalyzed reactions, chloramine-T for oxidative dehydrogenation, and various metal catalysts for cycloaddition reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation with chloramine-T can yield 3,5-disubstituted isoxazole derivatives .
Scientific Research Applications
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. By binding to these enzymes, the compound can exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted Isoxazole: Known for their biological activities, including antimicrobial and antioxidant properties.
Pyrazole Derivatives: Exhibit a wide range of medicinal properties, such as antiviral and anticancer activities.
Uniqueness
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate is unique due to its specific structure, which combines a nonanoate ester with a phenyl-substituted isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
394724-67-5 |
|---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate |
InChI |
InChI=1S/C19H27NO3/c1-22-19(21)14-10-5-3-2-4-9-13-17-15-18(20-23-17)16-11-7-6-8-12-16/h6-8,11-12,17H,2-5,9-10,13-15H2,1H3 |
InChI Key |
XWCYRXIJUSFEDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)




![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)

![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)

